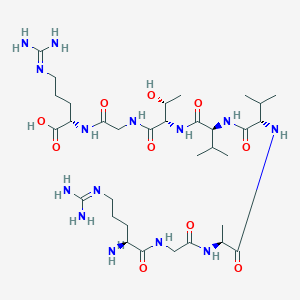

N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycyl-N~5~-(diaminomethylidene)-L-ornithine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide compound. It is composed of multiple amino acids linked together, forming a specific sequence that imparts unique properties to the molecule. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N5-(Diaminomethylidene)-L-ornithylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycyl-N~5~-(diaminomethylidene)-L-ornithine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of Amino Acids: Amino acids are activated using coupling reagents such as HBTU or D

Biological Activity

N~5~-(Diaminomethylidene)-L-ornithylglycyl-L-alanyl-L-valyl-L-valyl-L-threonylglycyl-N~5~-(diaminomethylidene)-L-ornithine is a complex peptide with significant potential in various biological applications. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

The compound is synthesized primarily through solid-phase peptide synthesis (SPPS) , a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis involves several key steps:

- Resin Loading : The first amino acid is attached to the resin.

- Deprotection : The protecting group on the amino acid is removed.

- Coupling : The next amino acid is added using coupling reagents (e.g., HBTU or DIC).

- Repetition : Steps 2 and 3 are repeated until the desired sequence is achieved.

- Cleavage and Purification : The completed peptide is cleaved from the resin and purified.

The biological activity of this compound involves its interaction with specific molecular targets within cells, which can modulate various biochemical pathways. Although detailed mechanisms are still under investigation, it is believed that:

- The compound may influence enzyme activity and protein-protein interactions.

- It could act as a signaling molecule, affecting cellular processes such as growth, differentiation, and apoptosis.

1. Cellular Interactions

Research indicates that this compound has potential roles in:

- Cell Signaling : Modulating pathways related to cell growth and survival.

- Protein Interactions : Influencing how proteins interact with one another, which can have implications in various biological processes.

2. Therapeutic Applications

The compound has been explored for potential therapeutic uses:

- Drug Delivery Systems : Its structural properties may allow it to serve as a vehicle for targeted drug delivery.

- Biomarkers : Investigated as a potential biomarker for certain diseases due to its unique structural characteristics.

Case Studies

Several studies have focused on the biological implications of similar compounds, providing insights into the potential effects of this compound:

- Study on Peptide Synthesis : Investigated the efficiency of SPPS in synthesizing complex peptides like this one, highlighting its stability and reactivity under various conditions.

- Biological Activity Assessment : Assessed the compound's effects on cellular models, noting changes in cell proliferation and apoptosis rates when exposed to varying concentrations.

Data Table: Summary of Biological Activities

| Biological Activity | Description | References |

|---|---|---|

| Cell Signaling | Modulates pathways affecting growth and survival | |

| Protein Interactions | Influences interactions between proteins | |

| Drug Delivery | Potential vehicle for targeted therapies | |

| Biomarker Potential | Investigated for disease biomarker applications |

Properties

CAS No. |

651291-93-9 |

|---|---|

Molecular Formula |

C33H62N14O10 |

Molecular Weight |

814.9 g/mol |

IUPAC Name |

(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C33H62N14O10/c1-15(2)23(45-26(51)17(5)43-21(49)13-41-27(52)19(34)9-7-11-39-32(35)36)29(54)46-24(16(3)4)30(55)47-25(18(6)48)28(53)42-14-22(50)44-20(31(56)57)10-8-12-40-33(37)38/h15-20,23-25,48H,7-14,34H2,1-6H3,(H,41,52)(H,42,53)(H,43,49)(H,44,50)(H,45,51)(H,46,54)(H,47,55)(H,56,57)(H4,35,36,39)(H4,37,38,40)/t17-,18+,19-,20-,23-,24-,25-/m0/s1 |

InChI Key |

GZTGHUHBVCKWOU-HIYRCXEDSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N)O |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.